molecular formula C13H13F2NO B13563071 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine

Katalognummer: B13563071
Molekulargewicht: 237.24 g/mol
InChI-Schlüssel: GAZXGOUAFIQOPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines. This compound features a difluorophenyl group, a furan ring, and a methylethanamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-ethylethan-1-amine
  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylpropan-1-amine
  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylbutan-1-amine

Uniqueness

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance its stability and lipophilicity, while the furan ring can contribute to its reactivity and potential biological activity.

Eigenschaften

Molekularformel

C13H13F2NO

Molekulargewicht

237.24 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine

InChI

InChI=1S/C13H13F2NO/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15/h2-5,7-8,13,16H,6H2,1H3

InChI-Schlüssel

GAZXGOUAFIQOPD-UHFFFAOYSA-N

Kanonische SMILES

CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.